molecular formula C15H19ClN6O B5979490 2-[(E)-{2-[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene}methyl]-4-chlorophenol

2-[(E)-{2-[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene}methyl]-4-chlorophenol

Cat. No.: B5979490
M. Wt: 334.80 g/mol
InChI Key: BZCDOXBJOBXBDX-RQZCQDPDSA-N
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Description

2-[(E)-{2-[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene}methyl]-4-chlorophenol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino groups and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene}methyl]-4-chlorophenol typically involves multiple steps. One common approach is the condensation of 2,6-bis(dimethylamino)pyrimidine-4-carbaldehyde with 4-chlorophenylhydrazine under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene}methyl]-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-[(E)-{2-[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene}methyl]-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene}methyl]-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of the dimethylamino groups and the hydrazone linkage plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(dimethylamino)pyrimidine: A related compound with similar structural features but lacking the hydrazone and chlorophenol moieties.

    4-chlorophenylhydrazine: Shares the chlorophenol moiety but differs in the rest of the structure.

    Hydrazones: A broad class of compounds with the hydrazone linkage, but varying in the substituents attached to the hydrazone.

Uniqueness

2-[(E)-{2-[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene}methyl]-4-chlorophenol is unique due to its combination of a pyrimidine ring with dimethylamino groups and a chlorophenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O/c1-21(2)14-8-13(18-15(19-14)22(3)4)20-17-9-10-7-11(16)5-6-12(10)23/h5-9,23H,1-4H3,(H,18,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCDOXBJOBXBDX-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)NN=CC2=C(C=CC(=C2)Cl)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=C1)N/N=C/C2=C(C=CC(=C2)Cl)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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